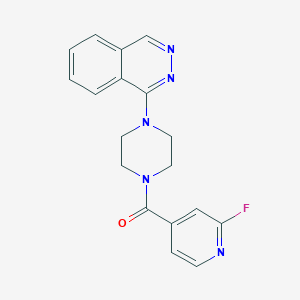
(2-Fluoropyridin-4-yl)-(4-phthalazin-1-ylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluoropyridin-4-yl)-(4-phthalazin-1-ylpiperazin-1-yl)methanone is a complex organic compound that features a fluorinated pyridine ring and a phthalazinylpiperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of pharmaceuticals targeting neurological and inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Fluoropyridin-4-yl)-(4-phthalazin-1-ylpiperazin-1-yl)methanone is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown promise in the development of drugs targeting neurological disorders such as Alzheimer’s disease and schizophrenia. Its ability to interact with specific receptors in the brain makes it a valuable candidate for further research .
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals and other specialty chemicals. Its fluorinated structure imparts desirable properties such as increased stability and bioavailability .
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoropyridin-4-yl)-(4-phthalazin-1-ylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the fluoropyridine and phthalazinylpiperazine intermediates. One common method includes:
-
Fluoropyridine Synthesis: : The fluoropyridine moiety can be synthesized via nucleophilic substitution reactions where a nitro group on a pyridine ring is replaced by a fluorine atom using a fluorinating agent such as tetra-n-butylammonium fluoride (Bu4NF) under basic conditions .
-
Phthalazinylpiperazine Synthesis: : The phthalazinylpiperazine intermediate is often synthesized through the reaction of phthalic anhydride with hydrazine to form phthalazine, which is then reacted with piperazine .
-
Coupling Reaction: : The final step involves coupling the fluoropyridine and phthalazinylpiperazine intermediates using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired methanone compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Fluoropyridin-4-yl)-(4-phthalazin-1-ylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones .
-
Reduction: : Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce ketone groups to alcohols .
-
Substitution: : The fluorine atom on the pyridine ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols .
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridines with various functional groups.
Wirkmechanismus
The mechanism of action of (2-Fluoropyridin-4-yl)-(4-phthalazin-1-ylpiperazin-1-yl)methanone involves its interaction with specific molecular targets in the body. The fluoropyridine moiety can bind to receptors in the central nervous system, modulating their activity and leading to therapeutic effects. The phthalazinylpiperazine component enhances the compound’s ability to cross the blood-brain barrier and reach its target sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Chloropyridin-4-yl)-(4-phthalazin-1-ylpiperazin-1-yl)methanone
- (2-Bromopyridin-4-yl)-(4-phthalazin-1-ylpiperazin-1-yl)methanone
- (2-Methylpyridin-4-yl)-(4-phthalazin-1-ylpiperazin-1-yl)methanone
Uniqueness
Compared to its analogs, (2-Fluoropyridin-4-yl)-(4-phthalazin-1-ylpiperazin-1-yl)methanone is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s metabolic stability and ability to interact with biological targets, making it a more potent and selective agent .
Eigenschaften
IUPAC Name |
(2-fluoropyridin-4-yl)-(4-phthalazin-1-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O/c19-16-11-13(5-6-20-16)18(25)24-9-7-23(8-10-24)17-15-4-2-1-3-14(15)12-21-22-17/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOIPLOUPBGUQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=CC3=CC=CC=C32)C(=O)C4=CC(=NC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
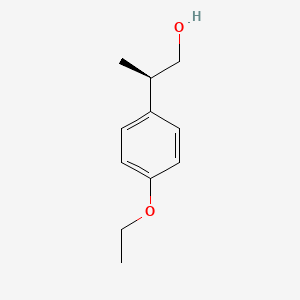
![3-(1H-pyrazol-1-yl)-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2511813.png)

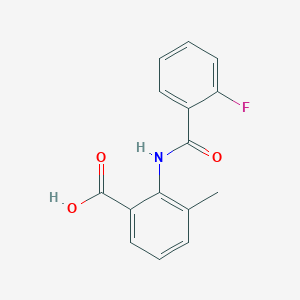
![1-(Oxolan-3-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B2511818.png)
![N6-cyclopentyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2511819.png)

![2-[(3-Methoxybenzoyl)amino]benzoic acid](/img/structure/B2511821.png)
![Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride](/img/structure/B2511822.png)
![N-[3-(1-azepanylmethyl)-4,5-dimethyl-2-thienyl]-4-fluorobenzamide](/img/structure/B2511823.png)
![2-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B2511828.png)
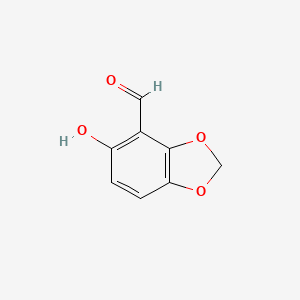
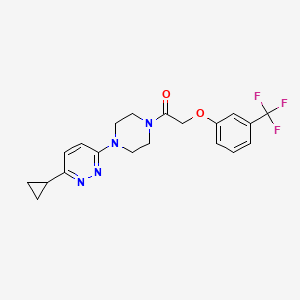
![(Z)-3-ethyl-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2511833.png)
